molecular formula C20H22N2O3 B10792402 (1S,5R,13S,14S,17R)-14-hydroxy-4-(prop-2-en-1-yl)-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9,11(18),15-tetraene-10-carboxamide

(1S,5R,13S,14S,17R)-14-hydroxy-4-(prop-2-en-1-yl)-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9,11(18),15-tetraene-10-carboxamide

Cat. No.: B10792402
M. Wt: 338.4 g/mol
InChI Key: UHTVVDCKOSRQTI-LIHGBGNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,5R,13S,14S,17R)-14-hydroxy-4-(prop-2-en-1-yl)-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}0^{7,18}]octadeca-7,9,11(18),15-tetraene-10-carboxamide is a complex organic molecule with a unique structure It features multiple rings, including a pentacyclic framework, and contains various functional groups such as a hydroxyl group, an allyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,13S,14S,17R)-14-hydroxy-4-(prop-2-en-1-yl)-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, the use of environmentally friendly reagents and solvents would be important to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The allyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under various conditions depending on the desired product.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may have potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties. Potential applications include the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

Industry

In industry, the compound could be used in the development of new materials. Its unique structure and functional groups make it suitable for applications in areas such as polymer science, nanotechnology, and materials engineering.

Mechanism of Action

The mechanism of action of (1S,5R,13S,14S,17R)-14-hydroxy-4-(prop-2-en-1-yl)-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7,9,11(18),15-tetraene-10-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent bonds, with these targets, leading to modulation of their activity. This modulation can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,5R,13S,14S,17R)-14-hydroxy-4-(prop-2-en-1-yl)-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}0^{7,18}]octadeca-7,9,11(18),15-tetraene-10-carboxamide lies in its complex pentacyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

(4R,4aR,7S,7aS,12bS)-7-hydroxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-2-8-22-9-7-20-13-5-6-15(23)18(20)25-17-12(19(21)24)4-3-11(16(17)20)10-14(13)22/h2-6,13-15,18,23H,1,7-10H2,(H2,21,24)/t13-,14+,15-,18+,20-/m0/s1

InChI Key

UHTVVDCKOSRQTI-LIHGBGNGSA-N

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)C(=O)N)O[C@@H]3[C@H](C=C4)O

Canonical SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)C(=O)N)OC3C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.